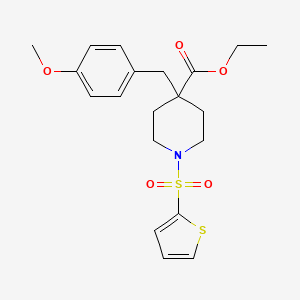![molecular formula C17H19BrN2O3S2 B4958036 N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. GLS is a critical enzyme in cancer cells that allows them to meet their increased metabolic demand for energy and biosynthetic precursors. Therefore, BPTES has been extensively studied as a potential anticancer drug.
Mechanism of Action
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide inhibits GLS by binding to its active site and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and biosynthetic precursors, which ultimately results in cell death.
Biochemical and Physiological Effects:
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism, while sparing normal cells. N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide also induces autophagy in cancer cells, which is a process that allows cells to recycle their own components to maintain their energy supply.
Advantages and Limitations for Lab Experiments
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has several advantages as a research tool, including its high selectivity for GLS and its ability to selectively inhibit cancer cells. However, N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for research on N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide. One area of interest is the development of more potent and selective GLS inhibitors that can be used as anticancer drugs. Another area of research is the investigation of the role of GLS in other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to elucidate the mechanism of action of N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide and its effects on cellular metabolism.
Synthesis Methods
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide can be synthesized through a multi-step process involving the reaction of 2-bromobenzenesulfonyl chloride with N-(2-aminoethyl)-N-methylglycine, followed by the reaction of the resulting intermediate with 2-phenylthioethanamine. The final product is obtained by treating the intermediate with methylsulfonyl chloride.
Scientific Research Applications
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has been extensively studied in preclinical models of cancer, where it has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide has also been investigated as a potential therapeutic agent for other diseases, such as epilepsy and neurodegenerative disorders.
properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S2/c1-25(22,23)20(16-10-6-5-9-15(16)18)13-17(21)19-11-12-24-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKUZKDXLWKLEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4957966.png)
![3-{1-[3-(allyloxy)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4957968.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4957975.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4957984.png)
![3-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4957990.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)
